molecular formula C16H18N4O7S B401360 diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B401360
M. Wt: 410.4g/mol
InChI Key: IMFQVRGUYVEYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Properties

Molecular Formula

C16H18N4O7S

Molecular Weight

410.4g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(4-nitroimidazol-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H18N4O7S/c1-4-26-15(22)12-9(3)13(16(23)27-5-2)28-14(12)18-11(21)7-19-6-10(17-8-19)20(24)25/h6,8H,4-5,7H2,1-3H3,(H,18,21)

InChI Key

IMFQVRGUYVEYHY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C=C(N=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the nitroimidazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 5-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole-based drugs.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications.

    Ornidazole: Used for its antiparasitic and antibacterial properties.

Uniqueness

Diethyl 3-methyl-5-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}thiophene-2,4-dicarboxylate is unique due to its thiophene ring, which imparts distinct chemical properties and potential applications compared to other nitroimidazole compounds. The presence of the thiophene ring can enhance its stability and reactivity, making it a valuable compound for further research and development.

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